molecular formula C12H13N5O2 B13003269 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13003269
M. Wt: 259.26 g/mol
InChI Key: LEJSXGNDENHFPO-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a pyrrolidine carboxylic acid moiety attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13N5O2/c18-12(19)9-2-5-16(7-9)10-6-11(14-8-13-10)17-4-1-3-15-17/h1,3-4,6,8-9H,2,5,7H2,(H,18,19)

InChI Key

LEJSXGNDENHFPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=NC(=C2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate nitriles or amidines to form the pyrimidine ring.

    Attachment of the Pyrrolidine Carboxylic Acid Moiety: The final step involves the coupling of the pyrimidine-pyrazole intermediate with a pyrrolidine carboxylic acid derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but lacks the pyrrolidine carboxylic acid moiety.

    4-(1H-Pyrazol-1-yl)pyrimidine: Another structural isomer with different substitution patterns.

    Pyrazolo[3,4-d]pyrimidine: A fused ring system with similar heterocyclic features.

Uniqueness

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine carboxylic acid moiety, which may enhance its biological activity and specificity. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for drug development.

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